PROTAC CBP/P300 Degrader-1

Description

Ubiquitin-Proteasome System Recruitment Strategies for p300/CBP Degradation

This compound operates by hijacking the ubiquitin-proteasome pathway to induce proteasomal degradation of CBP and p300. The molecule consists of two functional domains: a CBP/p300-binding ligand linked to an E3 ubiquitin ligase recruiter. For example, CBPD-409 utilizes a VHL ligand to engage the E3 ligase complex, enabling polyubiquitination of CBP/p300. This process requires precise spatial orientation between the target protein and the E3 ligase, as demonstrated by ternary complex modeling studies.

The degradation efficiency hinges on the affinity of both the target-binding moiety and the E3 ligase recruiter. In HAP-1 cells, PROTACs with VHL recruiters (e.g., compound 10 ) achieved 85% EP300 degradation at 1 μM, while CRBN-based analogs (e.g., 15 ) showed reduced selectivity. Notably, the choice of E3 ligase influences paralogue specificity: VHL-based degraders preferentially target EP300, whereas CRBN recruiters exhibit broader activity against both CBP and p300. This selectivity is critical for minimizing off-target effects, as CBP and p300 share 63% sequence identity but have non-redundant roles in transcriptional regulation.

Structural Basis of Ternary Complex Formation with E3 Ligases

The structural determinants of PROTAC efficacy were elucidated through in silico modeling of the CBP/p300 HAT domain in complex with E3 ligases. Crystal structures of CPI-1612 (a HAT inhibitor) bound to EP300 revealed a hydrophobic pocket accommodating the PROTAC’s pyrazole amide moiety. Molecular dynamics simulations further predicted that VHL recruiters with C8 linkers (e.g., 10 ) optimally position the E3 ligase for ubiquitin transfer, whereas shorter linkers impair ternary complex stability.

Key interactions include:

- Hydrogen bonding between the PROTAC’s aminopyridine group and EP300’s Glu1416

- Van der Waals contacts stabilizing the VHL-PROTAC interface

- A 12-Å spacing between the target and E3 ligase binding sites, enabling productive ubiquitination

These structural insights guided the design of MC-1, a PROTAC achieving >50-fold selectivity for EP300 over CREBBP by exploiting subtle differences in the HAT domain’s surface topology.

Kinetic Profiling of Target Protein Degradation Dynamics

The degradation kinetics of this compound follow a time- and concentration-dependent pattern. In VCaP prostate cancer cells, CBPD-409 induced rapid CBP/p300 depletion, with DC50 values of 0.2 nM and maximal degradation (Dmax) reached within 4–6 hours. Proteomic profiling revealed a t1/2 of 2.3 hours for EP300 degradation in HAP-1 cells treated with 1 μM MC-1.

| Parameter | CBPD-409 | MC-1 |

|---|---|---|

| DC50 (nM) | 0.2–0.4 | 250 |

| Dmax (%) | >95 | 85 |

| Oral Bioavailability | 50% (mice) | N/A |

| Tumor Growth Inhibition | 92% (VCaP xenografts) | 65% (HAP-1 models) |

The slower kinetics of MC-1 compared to CBPD-409 may reflect differences in cell permeability or E3 ligase engagement efficiency. Both compounds exhibit prolonged pharmacodynamic effects, with CBP/p300 levels remaining suppressed for >72 hours post-treatment.

Properties

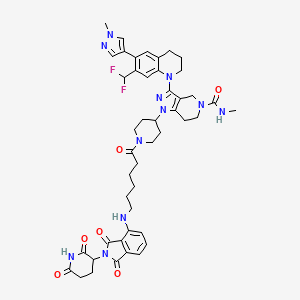

IUPAC Name |

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H53F2N11O6/c1-49-46(65)56-21-16-35-33(26-56)42(57-18-7-8-27-22-31(28-24-51-54(2)25-28)32(41(47)48)23-37(27)57)53-59(35)29-14-19-55(20-15-29)39(61)11-4-3-5-17-50-34-10-6-9-30-40(34)45(64)58(44(30)63)36-12-13-38(60)52-43(36)62/h6,9-10,22-25,29,36,41,50H,3-5,7-8,11-21,26H2,1-2H3,(H,49,65)(H,52,60,62) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXRGDZBEAJAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H53F2N11O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Warhead Synthesis

The warhead is derived from a high-affinity CBP/p300 inhibitor, often a bromodomain-targeting scaffold. Key steps include:

-

Fragment Docking : High-throughput virtual screening identifies 3-methylcinnoline derivatives as acetyl-lysine mimics.

-

Spiro-Hydantoin Formation : A Bucherer–Bergs reaction constructs the spirocyclic core, followed by oxone-mediated benzylic oxidation to introduce electrophilic sites.

-

Alkylation and Coupling : Chiral resolution and Suzuki–Miyaura cross-coupling install pyrazole or aryl groups to enhance binding.

Example Intermediate Synthesis :

-

tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate undergoes Ullmann coupling with trans-1,4-diaminocyclohexane.

-

Nucleophilic substitution with 5-cyano-2-fluoropyridine yields a key amine intermediate.

-

Benzyl isocyanate addition and Boc deprotection generate the warhead precursor.

Linker Attachment

Linker optimization ensures proper spacing between warhead and E3 ligand. Common strategies include:

-

Amide Coupling : Carboxylic acid-functionalized warheads react with amino-PEG/alkyl linkers (e.g., 8–12 carbon chains).

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole-based rigid linkers.

Critical Observations :

E3 Ligase Ligand Conjugation

The CRBN ligand (e.g., pomalidomide) is attached via the linker’s terminal functional group:

-

Amide Bond Formation : Carbodiimide-mediated coupling (EDC/HOBt) links the linker’s amine to pomalidomide’s glutarimide carbonyl.

-

Stereochemical Control : Chiral centers in the linker preserve ternary complex cooperativity.

-

React warhead-linker intermediate (10 mM in DMF) with pomalidomide-derivatized NHS ester.

-

Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

-

Characterize by LC-MS and ¹H/¹³C NMR to confirm >95% purity.

Analytical and Biological Validation

Degradation Efficiency

This compound achieves DC₅₀ values of 0.1–0.4 nM in hematologic and solid tumor cell lines:

| Cell Line | DC₅₀ (nM) | D<sub>max</sub> (%) |

|---|---|---|

| LNCaP (prostate) | 0.4 | ≥80 |

| MM.1S (myeloma) | 0.1 | 95 |

| SK-HEP-1 (HCC) | 1.2 | 85 |

Maximal degradation occurs within 6–24 hours, with proteasome-dependent kinetics.

Selectivity Profiling

Competitive assays confirm minimal off-target effects:

-

CBP/p300 Specificity : >100-fold selectivity over other acetyltransferases (e.g., GCN5, PCAF).

-

Kinase Inhibition : No activity against 468 kinases at 1 μM.

Scale-Up and Formulation

Process Challenges

Chemical Reactions Analysis

PROTAC CBP/P300 Degrader-1 undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions can modify the functional groups on the ligands, affecting their binding affinity and stability.

Substitution Reactions: These reactions can be used to introduce or modify functional groups on the ligands or linker.

Amide Coupling: This reaction is commonly used to connect the linker to the ligands.

Cross-Coupling Reactions: Reactions like Suzuki-Miyaura cross-coupling are used to form carbon-carbon bonds in the ligands

Scientific Research Applications

Hepatocellular Carcinoma (HCC)

In recent studies, PROTAC degraders targeting p300/CBP have shown potent activity against HCC. For instance, QC-182, a novel PROTAC based on the p300/CBP bromodomain inhibitor CCS1477, demonstrated significant degradation of p300/CBP proteins in HCC cell lines and xenograft models. This degradation led to downregulation of associated oncogenic transcripts and inhibited cell growth more effectively than traditional inhibitors .

Prostate Cancer

The efficacy of PROTAC degraders has also been highlighted in prostate cancer research. A novel degrader, CBPD-409, was shown to effectively degrade p300/CBP in preclinical models of castration-resistant prostate cancer. This resulted in significant tumor growth inhibition and enhanced efficacy when combined with androgen receptor antagonists . Another compound, MJP6412, exhibited similar effects, demonstrating potent degradation capabilities and inhibition of tumor growth in xenograft models .

Comparative Data on PROTAC Degraders

| Compound | Target | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|---|

| QC-182 | p300/CBP | Hepatocellular Carcinoma | Induces degradation via ubiquitin-proteasome system | Significant growth inhibition |

| CBPD-409 | p300/CBP | Prostate Cancer | Targets E3 ligase for selective degradation | Potent tumor growth inhibition |

| MJP6412 | p300/CBP | Prostate Cancer | Induces degradation; downregulates AR target genes | Effective against resistant cells |

Case Study 1: QC-182 in HCC

In a study involving mouse xenograft models of HCC, treatment with QC-182 resulted in significant depletion of p300/CBP proteins and associated oncogenic transcripts. The compound was well tolerated with no observable toxicity, indicating its potential as a therapeutic agent for HCC .

Case Study 2: CBPD-409 in Prostate Cancer

In preclinical trials with CBPD-409, researchers observed that the targeted degradation of p300/CBP led to a marked reduction in AR signaling pathways crucial for prostate cancer progression. The study concluded that this approach could be safely utilized without significant side effects .

Mechanism of Action

PROTAC CBP/P300 Degrader-1 works by recruiting an E3 ubiquitin ligase to the target proteins CBP and p300. This recruitment leads to the ubiquitination of CBP and p300, marking them for degradation by the proteasome. The degradation of these proteins disrupts their role as transcriptional co-activators, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Key Features

- Potency : Demonstrates IC50 values ranging from 0.1 to 141.4 nM across multiple cancer cell lines, with exceptional activity in LNCaP prostate cancer cells (IC50 = 0.4 nM).

- Degradation Efficiency : Induces ≥80% degradation of p300 in vitro.

- Selectivity : Shows specificity for CBP/p300 over other bromodomain-containing proteins.

- Applications : Used extensively in preclinical studies to investigate enhancer-mediated oncogene transcription (e.g., MYC) and chromatin remodeling in cancers such as multiple myeloma and prostate cancer.

Comparison with Similar Compounds

PROTAC CBP/P300 Degrader-1 is part of a growing class of CBP/p300-targeting degraders. Below is a detailed comparison with structurally and functionally related compounds:

Molecular and Functional Comparison

Key Differentiators

(1) Potency and Kinetics

(2) Selectivity

Biological Activity

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy for targeted protein degradation, particularly in cancer treatment. Among these, the compound known as CBP/P300 Degrader-1 (dCBP-1) has garnered attention for its ability to selectively degrade the acetyltransferases CBP (CREB-binding protein) and p300, which are crucial in various oncogenic processes. This article delves into the biological activity of dCBP-1, highlighting its mechanisms, efficacy in various cancer models, and potential therapeutic implications.

dCBP-1 functions by forming a ternary complex with the target proteins (CBP/p300) and an E3 ubiquitin ligase, cereblon (CRBN). This interaction facilitates the ubiquitination and subsequent proteasomal degradation of CBP/p300, leading to a reduction in their activity and expression levels.

Key Mechanisms:

- Targeting Acetyltransferases : CBP and p300 are histone acetyltransferases that modify chromatin structure and regulate gene expression. Their degradation disrupts oncogenic transcriptional programs.

- Selective Degradation : dCBP-1 exhibits selective degradation of p300/CBP without affecting other proteins, minimizing off-target effects.

Multiple Myeloma

In studies involving multiple myeloma cell lines, dCBP-1 demonstrated exceptional potency in inducing cell death. The compound effectively abolished the enhancer activity driving MYC oncogene expression, a critical factor in myeloma progression .

Prostate Cancer

In preclinical models of castration-resistant prostate cancer (CRPC), an orally bioavailable PROTAC degrader (CBPD-409) showed significant tumor growth inhibition. This effect was attributed to the degradation of p300/CBP, leading to enhanced suppression of androgen receptor signaling compared to traditional inhibitors .

Acute Myeloid Leukemia (AML)

Another PROTAC variant, XYD129, exhibited greater inhibition of growth in acute leukemia cell lines than its parent compound. In xenograft models, XYD129 significantly reduced tumor growth while maintaining tolerable toxicity levels .

Hepatocellular Carcinoma (HCC)

Recent findings indicated that a novel PROTAC degrader QC-182 effectively induced p300/CBP degradation in HCC cells, leading to downregulation of associated oncogenic transcripts and enhanced cell growth inhibition compared to existing inhibitors .

Comparative Efficacy

The following table summarizes the efficacy of dCBP-1 and related PROTACs across various cancer types:

| Compound | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| dCBP-1 | Multiple Myeloma | Degrades CBP/p300 | Potent cell death; MYC suppression |

| CBPD-409 | Prostate Cancer | Degrades CBP/p300; inhibits AR signaling | Significant tumor growth inhibition |

| XYD129 | Acute Myeloid Leukemia | Degrades CBP/p300 | Greater growth inhibition vs. parent compound |

| QC-182 | Hepatocellular Carcinoma | Induces p300/CBP degradation | Downregulates oncogenic transcripts |

Case Study 1: Prostate Cancer Treatment

In a study assessing CBPD-409's effects on prostate cancer cells, researchers found that specific degradation of p300/CBP resulted in a marked reduction in oncogene expression linked to AR signaling. The treatment led to a significant decrease in tumor size in xenograft models without observable toxicity .

Case Study 2: Acute Myeloid Leukemia

XYD129 was evaluated for its potential against AML. The compound's ability to form a ternary complex with CRBN resulted in effective degradation of CBP/p300, leading to substantial inhibition of cell proliferation in vitro and significant tumor growth reduction in vivo .

Q & A

Q. What is the mechanism of action of PROTAC CBP/P300 Degrader-1, and how does it differ from traditional inhibitors?

this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon (CRBN) to CBP/p300, inducing proteasomal degradation via the ubiquitin-proteasome system. Unlike small-molecule inhibitors that block enzymatic activity, PROTACs eliminate the entire protein, disrupting both catalytic and scaffolding functions of CBP/p300 . Key

Q. Which experimental models are most sensitive to this compound?

Sensitivity varies across cell lines:

Q. How should this compound be prepared and stored to ensure stability?

- Storage: Powder stable at -20°C for 3 years; reconstituted in DMSO (173.33 mg/mL) at -80°C for 6 months. Avoid freeze-thaw cycles .

- Working solution: Prepare in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for in vivo studies. Use fresh solutions to prevent aggregation .

Advanced Research Questions

Q. How do degradation kinetics and potency of this compound compare to other CBP/p300 degraders (e.g., dCBP-1, Thalidomide-NH-CBP/P300 ligand 2)?

- Potency ranking (DC50): Thalidomide-NH-CBP/P300 ligand 2 > this compound > dCBP-1 .

- Kinetic improvement: Extending treatment from 5h to 20h increases degradation efficacy (e.g., Thalidomide-NH-CBP/P300 ligand 2: 65% → 80%) and reduces DC50 by 2.5–5x .

- Structural rationale: this compound uses GNE-207 as a bromodomain ligand, optimized via Rosetta docking for ternary complex stability .

Q. What experimental controls are critical when studying this compound to avoid off-target effects?

- Negative controls: Use warhead GNE-781 (non-degrading CBP/p300 inhibitor) to distinguish degradation-specific effects .

- CRBN dependency: Co-treat with CRBN knockout models or proteasome inhibitors (e.g., Epoxomicin) to confirm on-target degradation .

- Rescue experiments: Overexpress CBP/p300 mutants resistant to degradation to validate mechanism .

Q. How can researchers resolve contradictions in IC50 and DC50 values across studies?

- IC50 vs. DC50: IC50 measures cell viability (e.g., 0.4 nM in LNCaP), while DC50 quantifies protein degradation (e.g., 0.05–0.2 nM for JET-209 in CBP/p300) .

- Methodological variables: Differences in assay duration, cell lysis buffers, or detection antibodies (e.g., HTRF vs. Western blot) can skew results. Standardize protocols using HTRF kits for direct comparisons .

Q. What strategies optimize this compound for in vivo studies?

- Linker design: PEG4-based linkers enhance solubility and ternary complex formation. Avoid rigid linkers, which reduce degradation efficiency .

- Dosing regimen: Administer 3–5 mg/kg intravenously in xenograft models, monitoring tumor suppression via MYC or AR-driven transcriptional programs .

Key Data Contradictions and Solutions

- Discrepancy in potency: Thalidomide-NH-CBP/P300 ligand 2 shows higher potency than this compound in HTRF assays but lower efficacy in vivo. Resolve by evaluating pharmacokinetics (e.g., plasma stability, tissue penetration) .

- Cell-line variability: HL-60 cells exhibit 141.4 nM IC50 vs. 0.4 nM in LNCaP. Probe differences in CBP/p300 dependency using CRISPR screens or transcriptomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.